N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-(trifluoromethyl)phenylboronic acid, which is then coupled with 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide using palladium-catalyzed cross-coupling reactions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The presence of the trifluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenylboronic acid
- 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N-(3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)benzamide
Uniqueness
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its combination of functional groups, which confer unique reactivity and stability. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the dioxaborolane moiety facilitates its use in cross-coupling reactions .
This compound’s versatility and unique properties make it a valuable asset in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C21H22BClF3NO3 |
---|---|
Molecular Weight |
439.7 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C21H22BClF3NO3/c1-12-6-7-13(10-16(12)22-29-19(2,3)20(4,5)30-22)18(28)27-14-8-9-17(23)15(11-14)21(24,25)26/h6-11H,1-5H3,(H,27,28) |
InChI Key |
MBGOKTANAMDPCL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C |
Origin of Product |
United States |
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